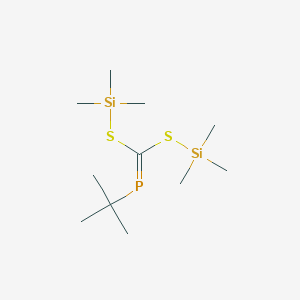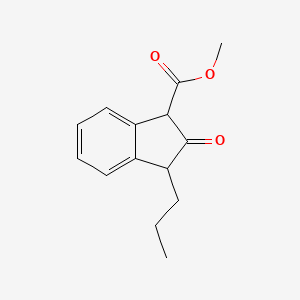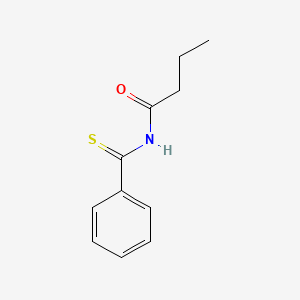
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is a complex organic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in various pharmaceuticals and natural products. This particular compound is of interest due to its unique structure, which combines a phenoxyethyl group, a morpholino group, and a methylxanthine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine typically involves multiple steps, starting with the preparation of the xanthine core. The xanthine core can be synthesized through the condensation of urea with malonic acid derivatives, followed by cyclization. The phenoxyethyl group is introduced via an etherification reaction, where phenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide . The morpholino group is then added through a nucleophilic substitution reaction, where morpholine is reacted with an appropriate leaving group on the xanthine core .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, leading to an increase in intracellular cyclic AMP levels . This, in turn, affects various signaling pathways and cellular processes, resulting in its stimulant and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known stimulant that also belongs to the xanthine class of compounds.
Theophylline: Another xanthine derivative with bronchodilator effects.
Theobromine: Found in chocolate, with mild stimulant properties.
Uniqueness
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethyl group enhances its lipophilicity, while the morpholino group contributes to its ability to interact with various biological targets.
Propiedades
| 105522-55-2 | |
Fórmula molecular |
C18H21N5O4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-methyl-8-morpholin-4-yl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21N5O4/c1-21-15-14(16(24)20-18(21)25)23(9-12-27-13-5-3-2-4-6-13)17(19-15)22-7-10-26-11-8-22/h2-6H,7-12H2,1H3,(H,20,24,25) |
Clave InChI |
ODVAGHYWBQCJFU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)


![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)


